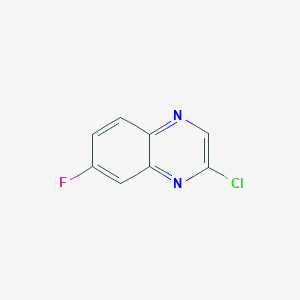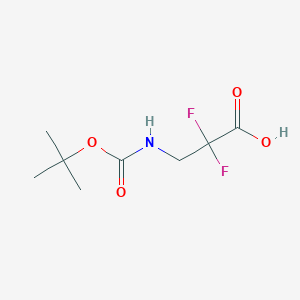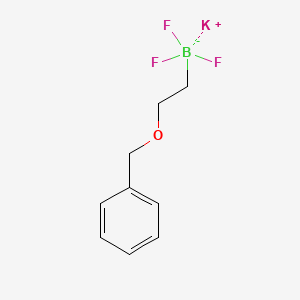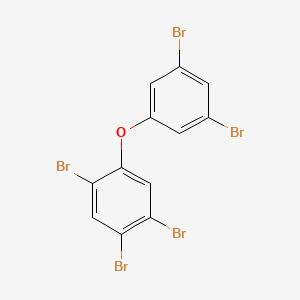![molecular formula C12H11NO2S B1430688 1-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}ethan-1-one CAS No. 126271-50-9](/img/structure/B1430688.png)
1-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}ethan-1-one
Overview
Description
“1-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}ethan-1-one” is a chemical compound that contains an oxazole ring, which is a five-membered ring with two unsaturated bonds, one oxygen atom at position 1, and a nitrogen atom at position 3 . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .
Molecular Structure Analysis
The molecular structure of “1-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}ethan-1-one” includes an oxazole ring, a phenyl ring, a sulfanyl group, and an ethan-1-one group . The presence of these groups can influence the compound’s physical and chemical properties, as well as its interactions with other molecules.
Scientific Research Applications
Antibacterial Potential
The oxazole derivatives have been studied for their antibacterial properties. A series of compounds including the 2-phenyl-1,3-oxazol-4-yl moiety have shown potential against various bacterial strains such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, and fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus .
Anticancer Activity
Compounds containing the 2-phenyl-1,3-oxazol-4-yl group have been synthesized and evaluated for their anticancer activity. These compounds have been tested against different cell lines such as A549 (lung cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and OVCAR-3 (ovarian cancer) using various assays to determine their efficacy .
Antiviral Applications
In the context of recent global health challenges, derivatives of oxazole have been utilized in the synthesis of compounds with antiviral properties. Specifically, they have been used in the development of inhibitors against SARS-CoV-2, contributing to the research on treatments for COVID-19 .
Anti-inflammatory Properties
The oxazole nucleus is known to possess anti-inflammatory properties. This has led to the development of various oxazole derivatives that act as COX-2 inhibitors, providing a pathway for new anti-inflammatory drugs .
Antidiabetic Effects
Oxazole derivatives have been identified as having antidiabetic effects. This includes the potential to act as antidiabetic agents by influencing various biological pathways, offering a promising area for the development of new antidiabetic medications .
Antioxidant Capabilities
The antioxidant capabilities of oxazole derivatives are also noteworthy. These compounds can scavenge free radicals, thereby contributing to the prevention of oxidative stress-related diseases .
properties
IUPAC Name |
S-[(2-phenyl-1,3-oxazol-4-yl)methyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-9(14)16-8-11-7-15-12(13-11)10-5-3-2-4-6-10/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTRSFRVJVXWNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1=COC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




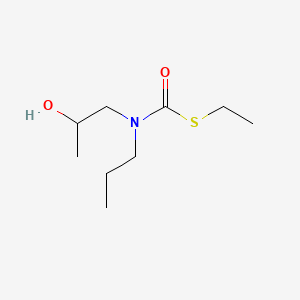

![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine Hydrochloride](/img/structure/B1430612.png)
![N-[(4-Carboxyphenyl)methyl]-N,N-dimethyloctan-1-aminium hydrogen sulfate](/img/structure/B1430614.png)

